3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine
Overview
Description
3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H14F3N3 and its molecular weight is 221.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Protective Group Application
3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is used in organic synthesis, particularly as a protecting group for pyrazoles. Pollock and Cole (2014) describe the use of tert-butyl as a pyrazole protecting group, highlighting its utility in single-step preparations and safety in waste disposal (Pollock & Cole, 2014).
Methodology in Synthesis
The compound plays a significant role in various synthesis methodologies. For instance, Becerra, Rojas, and Castillo (2021) report its efficient use in a one-pot, two-step synthesis, demonstrating its operational ease and time efficiency (Becerra, Rojas, & Castillo, 2021).
Structural and Spectroscopic Studies
The compound's reactivity and spectroscopic properties have been a subject of interest. Herberhold, Tröbs, Zhou, and Wrackmeyer (1997) explored its reactivity and NMR spectroscopic properties, providing insights into its molecular interactions and potential applications in various chemical reactions (Herberhold, Tröbs, Zhou, & Wrackmeyer, 1997).
Application in Catalysis
The compound has been investigated for its role in catalysis. Martins et al. (2012) conducted a comparative study on the synthesis of pyrazoles, including variants of the compound, demonstrating its potential use in catalytic processes (Martins et al., 2012).
Involvement in Pharmaceutical Synthesis
Its derivatives are important in pharmaceutical synthesis. Mironovich and Shcherbinin (2014) reported on its use in the preparation of biologically active compounds, signifying its potential in the development of new pharmaceuticals (Mironovich & Shcherbinin, 2014).
Mechanism of Action
Target of Action
The primary target of 3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is the Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2). These receptors are novel receptor tyrosine kinases (RTKs) that regulate various cellular signaling pathways .
Mode of Action
This compound interacts with DDR1 and DDR2, inhibiting their function. This compound has shown potent inhibition of DDR2 wild-type gene with an IC50 value of 0.003 ± 0.003 µM .
Biochemical Pathways
DDR1 and DDR2 regulate various cellular signaling pathways, including cell proliferation, adhesion, migration, and matrix remodeling. Dysregulation of these receptors may lead to metastatic cancer progressions .
Result of Action
By inhibiting DDR1 and DDR2, this compound can potentially disrupt the cellular signaling pathways regulated by these receptors, thereby preventing the progression of metastatic cancers .
Properties
IUPAC Name |
5-tert-butyl-2-(2,2,2-trifluoroethyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N3/c1-8(2,3)6-4-7(13)15(14-6)5-9(10,11)12/h4H,5,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDPQKCPIAKINS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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